Bupropion Hydrochloride

Description

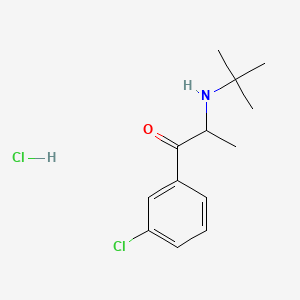

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYVINCGKDONRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044561 | |

| Record name | Bupropion hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31677-93-7, 234447-17-7, 34911-55-2 | |

| Record name | Bupropion hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31677-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bupropion hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234447-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bupropion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupropion hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupropion hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPROPION HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Bupropion Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061) hydrochloride is an atypical antidepressant and smoking cessation aid, distinguished by its unique mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI). This technical guide provides an in-depth overview of the discovery, synthesis, and core pharmacological principles of bupropion. It includes detailed experimental protocols for its chemical synthesis and for key assays used to characterize its activity. Quantitative data on its binding affinities and pharmacokinetics are summarized, and its mechanism of action is visually represented through a detailed signaling pathway diagram. This document is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

Bupropion was invented in 1969 by Nariman Mehta, a chemist at Burroughs Wellcome, which is now part of GlaxoSmithKline.[1][2] The patent for the compound was granted in 1974, and it received its first approval for medical use in the United States from the FDA in 1985 under the brand name Wellbutrin.[1][3]

Initially, the administered doses were between 400 and 600 mg, which led to a notable occurrence of seizures. This prompted the drug's withdrawal from the market in 1986. Following a re-evaluation and a reduction in the maximum prescribed dose to 450 mg, bupropion was reintroduced in 1989.[4]

To further improve its safety profile and patient compliance, a sustained-release (SR) formulation was introduced in 1996, followed by an extended-release (XL) version in 2003.[5][6] In 1997, bupropion was also approved as a non-nicotine aid for smoking cessation under the trade name Zyban.[4] Originally known by the generic name amfebutamone, it was renamed bupropion in 2000.[7]

Chemical Synthesis

The synthesis of bupropion hydrochloride is primarily achieved through a two-step process starting from 3'-chloropropiophenone (B116997). The overall workflow involves the α-bromination of the ketone followed by a nucleophilic substitution with tert-butylamine (B42293) and subsequent salt formation.

Experimental Protocol: Laboratory Scale Synthesis

This protocol details a common method for synthesizing this compound from 3'-chloropropiophenone.[8][9]

Step 1: α-Bromination of 3'-chloropropiophenone

-

Dissolve 3'-chloropropiophenone (10.0 g, 59.3 mmol) in dichloromethane (50 mL) in a round-bottomed flask equipped with a magnetic stirrer.

-

Slowly add a 1.0 M solution of bromine (Br₂) in dichloromethane dropwise to the stirred solution. Continue the addition until the characteristic bromine color persists, indicating the consumption of the starting material.

-

Remove the residual dichloromethane and excess bromine under reduced pressure (vacuum) to yield rac-2-bromo-1-(3-chlorophenyl)propan-1-one as an oil. The product is typically used in the next step without further purification.

Step 2: Amination and Hydrochloride Salt Formation

-

To the crude rac-2-bromo-1-(3-chlorophenyl)propan-1-one (approx. 59.3 mmol) in a round-bottomed flask, add N-methyl-2-pyrrolidone (NMP, 50 mL) and tert-butylamine (108.3 g, excess).[9]

-

Heat the reaction mixture to 55-65°C and stir for approximately 2-3 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and add water (500 mL) and an organic solvent such as toluene (B28343) or diethyl ether (500 mL).[8][9]

-

Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer twice with water (2 x 500 mL) and then with brine (500 mL).[9]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

To form the hydrochloride salt, cool the organic solution to 0-10°C and bubble hydrogen chloride (HCl) gas through it, or add a solution of HCl in a suitable solvent (e.g., isopropanol (B130326) or ether) until the pH is acidic (pH ≤ 2).[8][9]

-

The this compound will precipitate out of the solution. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Mechanism of Action

Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI).[7][10] Its primary mechanism of action is the blockade of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[11] This inhibition leads to an increased concentration of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[10][12] Unlike many other antidepressants, bupropion has no significant affinity for serotonin, histamine, or acetylcholine (B1216132) receptors, which contributes to its distinct side-effect profile.[10][13]

Quantitative Pharmacological Data

The efficacy of bupropion and its active metabolites is determined by their binding affinity and inhibitory concentration at the dopamine and norepinephrine transporters, as well as their pharmacokinetic properties.

Table 1: Transporter Binding Affinity and Reuptake Inhibition

| Compound | Transporter | Parameter | Value | Species/System | Reference |

| Bupropion | Dopamine (DAT) | Ki | 520 nM | Rat | [14] |

| Dopamine (DAT) | Occupancy | ~14-26% | Human (in vivo, PET) | [13][15][16] | |

| Norepinephrine (NET) | Ki | 1400 nM | Rat | [17] | |

| Hydroxybupropion | Dopamine (DAT) | IC50 | >10,000 nM | - | [18] |

| Norepinephrine (NET) | IC50 | 1,700 nM | - | [18] | |

| Threohydrobupropion | Dopamine (DAT) | IC50 | 47,000 nM | Rat | [17] |

| Norepinephrine (NET) | IC50 | 16,000 nM | Rat | [17] |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; PET: Positron Emission Tomography.

Table 2: Pharmacokinetic Properties of Bupropion and its Active Metabolites

| Parameter | Bupropion (Parent) | Hydroxybupropion | Threohydrobupropion | Erythrohydrobupropion | Reference |

| Elimination Half-life (t1/2) | ~21 hours (multi-dose) | ~20 hours | ~37 hours | ~33 hours | [6] |

| Time to Peak Plasma (Tmax) | ~5 hours (XL form) | - | - | - | [6][19] |

| Plasma Protein Binding | 84% | - | 42% | - | [17][19][20] |

| Bioavailability | Unknown (extensive first-pass) | - | - | - | [7][18] |

Data represents values for chronic dosing of extended-release (XL) formulations where specified. Half-life values can vary based on formulation and individual metabolism.

Key Experimental Protocols

Protocol 1: Dopamine Transporter (DAT) Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of a test compound on dopamine uptake.[21]

Objective: To quantify the inhibition of dopamine uptake by bupropion in cells expressing the human dopamine transporter (hDAT).

Materials:

-

HEK-293 cells stably expressing hDAT.

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Radiolabeled dopamine ([³H]dopamine) or a fluorescent dopamine analog.

-

Test compound (Bupropion) and positive control (e.g., GBR-12909).

-

96-well microplates, cell harvester, and liquid scintillation counter (for radiolabeled assay) or fluorescence plate reader.

Procedure:

-

Cell Plating: Seed HEK-293-hDAT cells into 96-well plates and culture overnight to form a confluent monolayer.

-

Preparation of Reagents: Prepare serial dilutions of bupropion and the positive control in the assay buffer. Prepare the [³H]dopamine solution at a concentration near its Km value.

-

Assay: a. Wash the cell monolayer twice with pre-warmed assay buffer. b. Add the test compound dilutions or vehicle control to the appropriate wells and pre-incubate for 10-15 minutes at 37°C. c. Initiate the uptake reaction by adding the [³H]dopamine solution to each well. d. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Termination and Measurement: a. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This can be done using a cell harvester, which lyses the cells and transfers the contents onto glass fiber filters. b. Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of dopamine uptake for each concentration of bupropion relative to the vehicle control. Plot the percent inhibition against the log concentration of bupropion and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Norepinephrine Transporter (NET) Reuptake Inhibition Assay

This protocol outlines a similar assay for determining inhibitory activity at the norepinephrine transporter.[22][23]

Objective: To quantify the inhibition of norepinephrine uptake by bupropion in cells expressing the human norepinephrine transporter (hNET).

Materials:

-

A suitable cell line endogenously or recombinantly expressing hNET (e.g., SK-N-BE(2)C cells).[24]

-

Assay Buffer (e.g., Krebs-Ringer HEPES buffer).

-

Radiolabeled norepinephrine ([³H]norepinephrine) or a fluorescent NET substrate.

-

Test compound (Bupropion) and positive control (e.g., Desipramine).

-

Apparatus similar to the DAT assay.

Procedure:

-

Cell Plating: Plate the hNET-expressing cells in 96-well plates and allow them to adhere overnight.

-

Preparation of Reagents: Prepare serial dilutions of bupropion and desipramine. Prepare the [³H]norepinephrine solution in assay buffer.

-

Assay: a. Wash cells with assay buffer. b. Pre-incubate the cells with the test compound dilutions for 10-15 minutes at room temperature or 37°C. c. Add [³H]norepinephrine to start the uptake reaction and incubate for an optimized duration (e.g., 15-30 minutes).

-

Termination and Measurement: a. Terminate the reaction by rapid filtration and washing with ice-cold buffer using a cell harvester. b. Measure the retained radioactivity via liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for bupropion by plotting the percentage inhibition of norepinephrine uptake against the log concentration of the compound.

Conclusion

This compound represents a significant development in psychopharmacology, offering a unique dual-inhibition mechanism that contrasts with more common serotonergic agents. Its synthesis from 3'-chloropropiophenone is a well-established process in medicinal chemistry. The pharmacological activity of bupropion is primarily driven by its blockade of dopamine and norepinephrine transporters, with its major metabolites also contributing significantly to its overall effect profile. The detailed protocols and quantitative data presented in this guide offer a comprehensive technical foundation for researchers and professionals engaged in the study and development of novel CNS-acting therapeutics.

References

- 1. Nariman Mehta - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. Clinical pharmacokinetics of bupropion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. droracle.ai [droracle.ai]

- 7. Bupropion - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.bg.ac.rs [chem.bg.ac.rs]

- 10. psychscenehub.com [psychscenehub.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2004024674A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 13. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 15. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Threohydrobupropion - Wikipedia [en.wikipedia.org]

- 18. Hydroxybupropion - Wikipedia [en.wikipedia.org]

- 19. droracle.ai [droracle.ai]

- 20. Pharmacokinetics of bupropion, a novel antidepressant agent, following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of an Atypical Antidepressant: An In-depth Technical Guide to the Early Development and History of Bupropion Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061) hydrochloride, a cornerstone in the treatment of depression and an aid in smoking cessation, represents a significant departure from the classical tricyclic and monoamine oxidase inhibitor antidepressants that dominated the mid-20th century. Its discovery and development were the culmination of a targeted research program aimed at identifying a novel antidepressant with a distinct pharmacological profile and an improved side-effect profile. This technical guide provides a comprehensive overview of the early development and history of bupropion, from its initial synthesis and preclinical evaluation to its first clinical trials and eventual FDA approval. We delve into the pivotal experiments that elucidated its unique mechanism of action as a norepinephrine-dopamine reuptake inhibitor, present key quantitative data from foundational studies, and detail the experimental protocols that paved the way for its clinical use.

Introduction: The Quest for a Novel Antidepressant

In the mid-1960s, the landscape of antidepressant therapy was primarily defined by tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective for many, these drug classes were associated with a challenging side-effect profile, including sedation, cardiovascular effects, and dietary restrictions. This clinical need spurred a search for new chemical entities with improved tolerability. It was within this context that Burroughs Wellcome (now part of GlaxoSmithKline) initiated a research program to discover an antidepressant with a novel mechanism of action.

The primary goal was to develop a compound that was effective in treating depression but lacked the significant anticholinergic, antihistaminic, and cardiovascular side effects of the TCAs. This endeavor led to the synthesis and investigation of a new class of compounds: the aminoketones.

The Discovery and Synthesis of Bupropion

Bupropion was first synthesized in 1969 by chemist Nariman Mehta at Burroughs Wellcome.[1][2] The compound, initially designated BW 323U66, emerged from a program focused on developing non-tricyclic antidepressants. The synthesis of bupropion hydrochloride, a substituted cathinone, was a multi-step process that began with the α-bromination of 3'-chloropropiophenone (B116997).

Chemical Synthesis of this compound

The synthesis of bupropion, chemically known as (±)-2-(tert-butylamino)-3'-chloropropiophenone, was detailed in patents filed by Mehta.[3][4] The general approach involves the reaction of 3'-chloropropiophenone with bromine to form an α-bromoketone intermediate, which is then reacted with tert-butylamine (B42293).

Experimental Protocol: Synthesis of this compound

A common synthetic route is outlined below:

-

Bromination: 3'-chloropropiophenone is dissolved in a suitable solvent, such as dichloromethane.[4]

-

Molecular bromine is added to the solution, leading to the formation of 2-bromo-3'-chloropropiophenone.[4][5]

-

Amination: The resulting α-bromoketone is then reacted with an excess of tert-butylamine in a solvent like acetonitrile.[4] This nucleophilic substitution reaction yields the bupropion free base.

-

Salt Formation: The bupropion free base is then treated with hydrochloric acid in a suitable solvent, such as diethyl ether or a mixture of isopropanol (B130326) and ethanol, to precipitate the hydrochloride salt.[3][6]

-

Purification: The crude this compound is then purified by recrystallization to yield the final product.[6]

Caption: Synthetic pathway of this compound.

Preclinical Pharmacological Profile

Early preclinical studies were crucial in differentiating bupropion from existing antidepressants. These studies utilized a battery of in vitro and in vivo assays to characterize its mechanism of action and pharmacological effects.

In Vitro Neurotransmitter Reuptake Inhibition

A key finding from early in vitro studies was that bupropion was a selective, albeit relatively weak, inhibitor of neuronal dopamine (B1211576) and norepinephrine (B1679862) reuptake, with negligible effects on serotonin (B10506) reuptake.[7][8] This dual norepinephrine-dopamine reuptake inhibition (NDRI) was a novel mechanism among antidepressants at the time.

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

A general protocol for assessing neurotransmitter reuptake inhibition in rat brain synaptosomes is as follows:

-

Synaptosome Preparation: Crude synaptosomal fractions are prepared from specific rat brain regions (e.g., striatum for dopamine uptake, hypothalamus for norepinephrine uptake).

-

Incubation: Synaptosomes are incubated with radiolabeled neurotransmitters (e.g., [³H]dopamine or [³H]norepinephrine) in the presence of varying concentrations of bupropion or a control substance.

-

Uptake Measurement: The uptake of the radiolabeled neurotransmitter is terminated by rapid filtration. The amount of radioactivity retained by the synaptosomes is measured using liquid scintillation counting.

-

IC50 Determination: The concentration of bupropion that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.

Table 1: In Vitro Inhibition of Neurotransmitter Uptake by Bupropion and its Metabolites

| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |

| Bupropion | 305[9] | 3,715[9] | >10,000[7] |

| Hydroxybupropion | >10,000[10] | 1,700[10] | - |

| (2S, 3S)-hydroxybupropion | - | 520[10] | - |

Note: IC50 values can vary depending on the specific experimental conditions and tissue source.

Animal Models of Antidepressant Activity

Bupropion's potential as an antidepressant was further explored in various animal models. A key model used in its early development was the tetrabenazine-induced sedation test in mice.[11] Tetrabenazine (B1681281) depletes central monoamine stores, leading to a state of sedation that can be reversed by clinically effective antidepressants.

Experimental Protocol: Tetrabenazine-Induced Sedation Test in Mice

-

Drug Administration: Mice are pre-treated with bupropion or a vehicle control.

-

Tetrabenazine Induction: After a specified period, the mice are administered tetrabenazine intraperitoneally to induce sedation.[12]

-

Behavioral Assessment: The degree of sedation is assessed at various time points post-tetrabenazine administration. This can be measured by observing ptosis (eyelid drooping), locomotor activity, or the ability to remain on a rod.

-

Reversal of Sedation: The ability of bupropion to antagonize the sedative effects of tetrabenazine is quantified and compared to the vehicle control.

Caption: Preclinical evaluation workflow for bupropion.

Early Clinical Development

Following promising preclinical results, bupropion entered clinical trials in the late 1970s and early 1980s to evaluate its safety and efficacy in patients with depression.

Pharmacokinetics in Humans

Early pharmacokinetic studies in healthy volunteers and patients revealed that bupropion is rapidly absorbed after oral administration, with peak plasma concentrations reached within two to three hours for the immediate-release formulation.[13] The drug undergoes extensive first-pass metabolism, with three major active metabolites identified: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[14]

Table 2: Early Pharmacokinetic Parameters of Immediate-Release Bupropion in Adults

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours[13] |

| Elimination Half-life (t½) | ~21 hours[8] |

| Protein Binding | ~84%[15] |

| Major Metabolites | Hydroxybupropion, Threohydrobupropion, Erythrohydrobupropion[14] |

Initial Clinical Trials for Depression

The efficacy of bupropion in treating major depressive disorder was established in several double-blind, placebo-controlled clinical trials. One notable early study involved hospitalized patients with primary depression.[16]

Experimental Protocol: Early Double-Blind, Placebo-Controlled Trial in Depression

-

Study Design: A multi-week, double-blind, randomized, placebo-controlled trial.

-

Patient Population: Adult inpatients diagnosed with primary major depressive disorder according to the diagnostic criteria of the time.

-

Intervention: Patients were randomly assigned to receive either this compound (at doses ranging from 300-600 mg/day) or a placebo.[16]

-

Primary Efficacy Measures: The primary outcome was the change from baseline in scores on standardized depression rating scales, such as the Hamilton Depression Rating Scale (HDRS).

-

Safety Assessments: Adverse events were systematically recorded and compared between the bupropion and placebo groups.

In a 4-week study of 49 hospitalized patients, 79% of those treated with bupropion showed significant improvement compared to 13% of the placebo group.[16] Bupropion was found to be statistically superior to placebo as early as day 5 of treatment.[16]

FDA Approval and Post-Marketing Developments

Bupropion was first approved by the U.S. Food and Drug Administration (FDA) in 1985 for the treatment of depression under the brand name Wellbutrin.[1][17] However, it was voluntarily withdrawn from the market in 1986 due to a higher than anticipated incidence of seizures at the initially recommended doses of 400-600 mg/day.[18]

Further studies demonstrated that the risk of seizures was dose-dependent. Consequently, the maximum recommended daily dose was reduced to 450 mg, and the drug was reintroduced in 1989.[19] To improve tolerability and patient compliance, sustained-release (SR) and extended-release (XL) formulations were later developed and approved in 1996 and 2003, respectively.[13]

Conclusion

The early development of this compound is a testament to the success of a targeted drug discovery program. By seeking a novel mechanism of action, researchers at Burroughs Wellcome developed an antidepressant with a unique pharmacological profile that set it apart from its predecessors. The journey from its initial synthesis by Nariman Mehta to its establishment as a widely prescribed medication was marked by careful preclinical evaluation and rigorous clinical trials. The identification of its dual norepinephrine-dopamine reuptake inhibitory activity was a key milestone that explained its clinical efficacy and favorable side-effect profile, particularly the lower incidence of sexual dysfunction and weight gain compared to other antidepressants. The history of bupropion's development underscores the importance of understanding dose-response relationships and the value of formulation advancements in optimizing a drug's therapeutic potential.

Caption: Mechanism of action of bupropion.

References

- 1. Bupropion - Wikipedia [en.wikipedia.org]

- 2. Nariman Mehta - Wikipedia [en.wikipedia.org]

- 3. WO2004024674A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. US20090012328A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [chemicalbook.com]

- 6. WO2008099418A2 - An improved process for preparing this compound - Google Patents [patents.google.com]

- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychscenehub.com [psychscenehub.com]

- 9. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors | RTI [rti.org]

- 11. Synthesis and evaluation of the antidepressant activity of the enantiomers of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Energizing effects of bupropion on effortful behaviors in mice under positive and negative test conditions: modulation of DARPP-32 phosphorylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. A double-blind study of bupropion and placebo in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. reddit.com [reddit.com]

- 19. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacology of Bupropion: A Technical Guide to its Action as a Norepinephrine-Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion (B1668061) is an atypical antidepressant with a unique neuropharmacological profile, primarily acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] This mechanism distinguishes it from more common antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs), resulting in a different spectrum of therapeutic effects and side effects. This in-depth technical guide explores the core neuropharmacology of bupropion, focusing on its molecular interactions with the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), the resultant impact on neurotransmitter dynamics, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Dual Reuptake Inhibition

Bupropion exerts its therapeutic effects by binding to and inhibiting the function of two key monoamine transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] By blocking these transporters, bupropion increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[3] Unlike many other antidepressants, bupropion has negligible affinity for the serotonin transporter (SERT) and does not significantly interact with postsynaptic receptors such as histaminergic, muscarinic, or adrenergic receptors.[1]

The primary active metabolites of bupropion—hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion—also contribute to its overall pharmacological activity.[4] Notably, hydroxybupropion is a more potent inhibitor of the norepinephrine transporter than bupropion itself.[5]

Signaling Pathways of Norepinephrine and Dopamine Reuptake and the Influence of Bupropion

The reuptake of norepinephrine and dopamine from the synaptic cleft is a critical process for terminating their signaling. This process is mediated by the NET and DAT, respectively. Bupropion's interaction with these transporters disrupts this process.

Norepinephrine Transporter (NET) Signaling Pathway and Bupropion Inhibition

Caption: Inhibition of the Norepinephrine Transporter (NET) by Bupropion.

Dopamine Transporter (DAT) Signaling Pathway and Bupropion Inhibition

Caption: Inhibition of the Dopamine Transporter (DAT) by Bupropion.

Quantitative Data

The affinity of bupropion and its primary metabolites for the norepinephrine and dopamine transporters has been quantified in numerous studies. The following tables summarize key binding affinity (Ki) and inhibitory concentration (IC50) values, as well as in vivo transporter occupancy data.

Table 1: Binding Affinity (Ki) and IC50 of Bupropion and its Metabolites for Monoamine Transporters

| Compound | Transporter | Ki (nM) | IC50 (nM) | Species/Assay Condition |

| Bupropion | NET | 1400 | 3715[3] | Rat Brain Synaptosomes |

| DAT | 2800 | 305[3] | Rat Brain Synaptosomes | |

| SERT | 45000 | >10000 | Rat Brain Synaptosomes | |

| (2S,3S)-Hydroxybupropion | NET | 520 ± 35[5] | - | Human |

| DAT | 790 ± 11[5] | - | Human | |

| (2R,3R)-Hydroxybupropion | NET | >10000[5] | - | Human |

| DAT | >10000[5] | - | Human | |

| (2RS,3RS)-Hydroxybupropion | NET | 1700 ± 830[5] | - | Human |

| DAT | >10000[5] | - | Human |

Note: Ki and IC50 values can vary between studies due to different experimental conditions (e.g., tissue preparation, radioligand used, and assay protocols).

Table 2: In Vivo Dopamine Transporter (DAT) Occupancy by Bupropion

| Study Design | Dose | Mean DAT Occupancy | Brain Region | Method |

| Healthy Volunteers | 150 mg SR b.i.d. | ~26%[6] | Striatum | PET with [11C]β-CIT-FE |

| Depressed Patients | 300 mg/day | ~14% (6-22% CI)[7] | Striatum | PET with [11C]-RTI32 |

No in vivo data is currently available for norepinephrine transporter (NET) occupancy by bupropion in humans.[1]

Table 3: Effects of Bupropion on Extracellular Neurotransmitter Levels (In Vivo Microdialysis in Rats)

| Brain Region | Dose (mg/kg, i.p.) | Peak Increase in Dopamine | Peak Increase in Norepinephrine |

| Nucleus Accumbens | 20 | Not specified | Not specified |

| 40 | ~250% of baseline[8] | Not specified | |

| Striatum | 10 | +76% | Not specified |

| 25 | +164% | Not specified | |

| 100 | +443% | Not specified |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the neuropharmacology of bupropion.

In Vitro Radioligand Binding Assay for DAT and NET

This protocol outlines the steps to determine the binding affinity (Ki) of bupropion for the dopamine and norepinephrine transporters.

Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat striatum for DAT, rat hippocampus for NET) or cultured cells expressing the transporter of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET), and varying concentrations of bupropion or a reference compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

Incubate the mixture at a specific temperature for a set duration to allow for binding equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the bupropion concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals following drug administration.

Workflow for In Vivo Microdialysis

Caption: Experimental workflow for in vivo microdialysis.

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period to establish a stable baseline.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

Administer a single dose of bupropion or vehicle via the desired route (e.g., intraperitoneal injection).

-

Continue to collect dialysate samples at the same regular intervals for a specified period post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for dopamine, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Quantify the concentrations of the neurotransmitters in each sample.

-

-

Data Analysis:

-

Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels for each animal.

-

Analyze the data to determine the time course and magnitude of the effect of bupropion on extracellular neurotransmitter levels.

-

Positron Emission Tomography (PET) for Transporter Occupancy

PET is a non-invasive imaging technique used to measure the in vivo occupancy of neurotransmitter transporters by a drug in living subjects, including humans.

Workflow for PET Transporter Occupancy Study

Caption: Experimental workflow for a PET transporter occupancy study.

Methodology:

-

Subject Preparation and Baseline Scan:

-

Recruit healthy volunteers or patients who meet the study criteria.

-

Perform a baseline PET scan by injecting a bolus of a radioligand that specifically binds to the transporter of interest (e.g., [11C]β-CIT-FE or [11C]-RTI32 for DAT).

-

Acquire dynamic images of the brain over a period of time (e.g., 90-120 minutes).

-

-

Drug Administration:

-

Administer a clinically relevant dose of bupropion to the subjects for a sufficient duration to achieve steady-state plasma concentrations.

-

-

Post-Drug Scan:

-

While the subject is at steady-state with bupropion, perform a second PET scan using the same radioligand and imaging protocol as the baseline scan.

-

-

Image Analysis:

-

Co-register the PET images with an anatomical magnetic resonance imaging (MRI) scan for accurate anatomical localization.

-

Define regions of interest (ROIs) corresponding to brain areas with high transporter density (e.g., striatum for DAT) and a reference region with negligible transporter density (e.g., cerebellum).

-

Generate time-activity curves for the radioligand in the ROIs and the reference region.

-

-

Quantification of Occupancy:

-

Use kinetic modeling to estimate the binding potential (BP_ND) of the radioligand in the ROIs for both the baseline and post-drug scans. BP_ND is a measure of the density of available transporters.

-

Calculate the transporter occupancy using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100.

-

Conclusion

Bupropion's unique neuropharmacological profile as a norepinephrine-dopamine reuptake inhibitor underpins its clinical utility in the treatment of depression and for smoking cessation. The quantitative data from in vitro binding assays and in vivo imaging and microdialysis studies provide a detailed understanding of its mechanism of action. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals to further investigate the intricate neuropharmacology of bupropion and to develop novel therapeutics targeting the norepinephrine and dopamine systems. The continued exploration of its interactions with monoamine transporters and the downstream signaling consequences will undoubtedly provide further insights into the treatment of neuropsychiatric disorders.

References

- 1. Bupropion - Wikipedia [en.wikipedia.org]

- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of bupropion and its major basic metabolites in normal subjects after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2R,3R)-Hydroxybupropion - Wikipedia [en.wikipedia.org]

- 6. In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bupropion Increases Selection of High Effort Activity in Rats Tested on a Progressive Ratio/Chow Feeding Choice Procedure: Implications for Treatment of Effort-Related Motivational Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

Bupropion hydrochloride's effects on monoaminergic neurotransmission

An In-Depth Technical Guide to Bupropion (B1668061) Hydrochloride's Effects on Monoaminergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion hydrochloride is an atypical antidepressant and smoking cessation aid with a unique neuropharmacological profile. Unlike the majority of antidepressants that primarily target the serotonin (B10506) system, bupropion exerts its therapeutic effects through the modulation of catecholaminergic pathways. This technical guide provides a comprehensive overview of the core mechanism of action of bupropion and its active metabolites, focusing on their effects on dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) neurotransmission. We present a synthesis of in vitro and in vivo data, detail the experimental methodologies used to elucidate these effects, and provide visual representations of the key pathways and experimental workflows.

Introduction

Bupropion was first introduced in the United States in 1989 and is classified as an aminoketone antidepressant.[1] Its distinct clinical profile, characterized by a lack of sedative effects and a lower incidence of sexual dysfunction and weight gain compared to selective serotonin reuptake inhibitors (SSRIs), stems from its unique mechanism of action.[2][3] Bupropion is primarily recognized as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] This guide delves into the preclinical and clinical evidence that defines its role as a modulator of monoaminergic systems, providing quantitative data on its interaction with neurotransmitter transporters and its impact on synaptic concentrations of dopamine and norepinephrine.

Core Mechanism of Action

Bupropion's primary pharmacological action is the inhibition of the presynaptic reuptake of dopamine and norepinephrine by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] This action increases the concentration and duration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.[4] Notably, bupropion and its metabolites have negligible affinity for the serotonin transporter (SERT) and do not bind significantly to postsynaptic receptors, including histaminergic, adrenergic, dopaminergic, or cholinergic receptors.[2]

A significant portion of bupropion's pharmacological activity is attributed to its three major active metabolites: hydroxybupropion (B195616), threo-hydrobupropion, and erythro-hydrobupropion, which are present in the plasma at substantially higher concentrations than the parent drug.[6][7] In particular, hydroxybupropion is a more potent inhibitor of NET than bupropion itself, suggesting that the overall clinical effect of the drug is a composite of the actions of both the parent compound and its metabolites.[8]

Additionally, bupropion acts as a non-competitive antagonist of several nicotinic acetylcholine (B1216132) receptors (nAChRs), a mechanism believed to contribute significantly to its efficacy as a smoking cessation treatment.[3][7]

Quantitative Analysis of Transporter Interaction

The affinity of bupropion and its metabolites for monoamine transporters has been quantified through various in vitro and in vivo studies. The data consistently show a preferential, albeit relatively modest, affinity for DAT and NET over SERT.

| Compound | Transporter | Binding Affinity (Ki, nM) | Transporter Occupancy (%) | In Vivo Effect (Extracellular ↑) |

| Bupropion | DAT | ~2000 | 14-26% at clinical doses[2][6][9] | +164% (Striatum, 25 mg/kg)[10] |

| NET | ~4000 | Data not available | +250% (Hippocampus, 17 mg/kg)[11] | |

| SERT | >10,000[6] | Negligible[2] | No significant effect[2] | |

| Hydroxybupropion | DAT | ~4500 | Contributes to total occupancy | Active metabolite |

| NET | ~2000 | Contributes to total occupancy | Active metabolite | |

| SERT | >10,000 | Negligible | Active metabolite |

Note: Ki values can vary between studies based on experimental conditions. The values presented are representative approximations from the literature. Transporter occupancy is from human PET/SPECT studies. In vivo effect is from rodent microdialysis studies.

Effects on Dopaminergic Neurotransmission

Bupropion enhances dopaminergic neurotransmission primarily through the inhibition of DAT.

In Vivo Microdialysis Studies

Animal studies using in vivo microdialysis have demonstrated that acute administration of bupropion leads to a significant, dose-dependent increase in extracellular dopamine concentrations in key brain regions. For instance, a study in freely moving rats showed that bupropion (25 mg/kg, i.p.) increased extracellular dopamine in the striatum by approximately 164% within the first 20 minutes.[10] Similar effects have been observed in the nucleus accumbens, a region critical for reward and motivation.[12]

Human Transporter Occupancy Studies

In humans, the effect on the dopaminergic system appears more modest. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies have been conducted to measure DAT occupancy at clinical doses of bupropion. These studies report a relatively low level of DAT occupancy, typically ranging from 14% to 26%.[2][6][9] For comparison, psychostimulants like methylphenidate typically occupy over 50% of DAT sites at therapeutic doses.[6] This low occupancy has led to debate about whether DAT inhibition is the sole mechanism for its antidepressant effects or if other mechanisms, such as noradrenergic effects or actions of its metabolites, play a more significant role.[9][13]

Electrophysiological Studies

Electrophysiological recordings in rats have shown that acute bupropion administration can reduce the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), an effect consistent with increased synaptic dopamine acting on inhibitory autoreceptors.[2] However, sustained administration of bupropion for 2 or 14 days did not significantly alter the firing rate or burst activity of VTA dopamine neurons, suggesting that adaptive changes occur with chronic treatment.[14]

Effects on Noradrenergic Neurotransmission

Bupropion's impact on noradrenergic neurotransmission is a critical component of its therapeutic profile, mediated by NET inhibition.

Role of Metabolites

The primary metabolite, hydroxybupropion, has a higher affinity for NET than the parent compound and is found in higher concentrations in the plasma.[6][8] This suggests that much of the sustained noradrenergic effect of bupropion treatment is mediated by this metabolite.

In Vivo Microdialysis Studies

Microdialysis experiments in rats have confirmed that bupropion increases extracellular norepinephrine levels. One study reported a 3.5-fold (250%) increase in hippocampal norepinephrine following an acute injection of bupropion (17 mg/kg).[11] This elevation of norepinephrine in brain regions like the hippocampus and prefrontal cortex is believed to contribute to its pro-cognitive and antidepressant effects.

Electrophysiological Studies

Acute administration of bupropion has been shown to inhibit the firing of norepinephrine neurons in the locus coeruleus (LC).[15] However, with sustained administration over 14 days, the firing rate of these neurons progressively recovers to baseline levels.[14] This recovery is accompanied by a desensitization of α2-adrenergic autoreceptors, which normally provide inhibitory feedback.[14] This neuroadaptive change may be crucial for the delayed onset of the therapeutic action of bupropion.[14][16]

Key Experimental Protocols

Radioligand Binding Assay for Transporter Affinity

Objective: To determine the binding affinity (Ki) of bupropion for the dopamine and norepinephrine transporters.

Methodology: A competitive radioligand binding assay is employed.[17]

-

Tissue Preparation: Synaptosomal membranes are prepared from brain tissue rich in the target transporter (e.g., rat striatum for DAT, rat cortex for NET) or from cultured cells stably expressing the human recombinant transporters.

-

Radioligand: A specific radiolabeled ligand with high affinity for the transporter is used (e.g., [³H]WIN 35,428 for DAT; [³H]nisoxetine for NET).

-

Assay: A fixed concentration of the radioligand and varying concentrations of unlabeled bupropion are incubated with the membrane preparation in a suitable buffer.

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[17]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of bupropion that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Extracellular Neurotransmitter Levels

Objective: To measure the effect of bupropion on extracellular levels of dopamine and norepinephrine in a specific brain region of a freely moving animal.

Methodology:

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the brain of an anesthetized rat, aimed at the target region (e.g., nucleus accumbens).

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period to obtain a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Drug Administration: Bupropion or vehicle is administered (e.g., via intraperitoneal injection), and sample collection continues.

-

Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Data Presentation: Results are typically expressed as a percentage change from the pre-drug baseline levels.

Positron Emission Tomography (PET) for Transporter Occupancy

Objective: To measure the percentage of dopamine transporters occupied by bupropion at clinical doses in humans.

Methodology:

-

Subject Recruitment: Healthy volunteers or patients with depression are recruited.[18]

-

Radiotracer: A PET radiotracer that binds selectively to DAT is used (e.g., [¹¹C]-RTI-32 or [¹¹C]-β-CIT-FE).[9][18]

-

Baseline Scan: A PET scan is performed before any drug administration to measure the baseline binding potential (BP) of the radiotracer in the striatum. The BP is proportional to the density of available (unoccupied) transporters.[13]

-

Drug Administration: Subjects are treated with a clinical dose of bupropion (e.g., 150 mg SR b.i.d.) until steady-state plasma concentrations are achieved (e.g., 11 days).[2][18]

-

Post-Drug Scan: A second PET scan is performed while the subject is on bupropion.

-

Data Analysis: The binding potential is measured again. The reduction in binding potential from the baseline scan to the post-drug scan reflects the displacement of the radiotracer by bupropion and its metabolites.

-

Occupancy Calculation: Transporter occupancy is calculated as: Occupancy (%) = [(BPBaseline - BPDrug) / BPBaseline] x 100.

Conclusion

This compound enhances monoaminergic neurotransmission through a dual reuptake inhibition of dopamine and norepinephrine.[2] While its affinity for these transporters is modest compared to other psychotropic agents, and its in vivo occupancy of the dopamine transporter is low, the resulting increase in synaptic catecholamine concentrations is considered central to its therapeutic efficacy in depression and other disorders.[2][9] The pharmacological activity of its major metabolites, particularly hydroxybupropion's potent effect on the norepinephrine transporter, is crucial to its overall clinical profile.[6] Further research into the adaptive changes in neuronal firing and receptor sensitivity with chronic administration will continue to refine our understanding of this unique antidepressant.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 5. researchgate.net [researchgate.net]

- 6. Bupropion - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. reddit.com [reddit.com]

- 9. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute effects of bupropion on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sustained administration of bupropion alters the neuronal activity of serotonin, norepinephrine but not dopamine neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence that the acute behavioral and electrophysiological effects of bupropion (Wellbutrin) are mediated by a noradrenergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. researchgate.net [researchgate.net]

Initial In Vitro Characterization of Bupropion Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion (B1668061) hydrochloride is an atypical antidepressant and smoking cessation aid, distinguished by its unique neuropharmacological profile. Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs), bupropion primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its mechanism of action also involves antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), contributing to its efficacy in smoking cessation.[3] This technical guide provides an in-depth overview of the initial in vitro characterization of bupropion, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development.

Mechanism of Action: Neurotransmitter Reuptake Inhibition

Bupropion's primary mechanism of action is the inhibition of the presynaptic reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][4] In vitro studies using cells expressing human transporters have confirmed that bupropion and its metabolites inhibit both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] Notably, its inhibitory effect on the serotonin transporter (SERT) is negligible.[4]

Quantitative Data: Transporter Inhibition

The following table summarizes the in vitro inhibitory potency of bupropion at human monoamine transporters.

| Transporter | Parameter | Value (µM) | Reference(s) |

| Dopamine Transporter (DAT) | Ki | 5.23 | [5] |

| Norepinephrine Transporter (NET) | Ki | 7.32 | [5] |

Note: Ki (inhibition constant) represents the concentration of a drug that is required to occupy 50% of the receptors in the absence of a competing ligand. Lower Ki values indicate higher binding affinity.

Experimental Protocol: Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a standard in vitro assay to determine the inhibitory effect of bupropion on dopamine and norepinephrine reuptake.

Objective: To determine the IC50 (half maximal inhibitory concentration) of bupropion for the inhibition of dopamine and norepinephrine uptake into cells expressing the respective human transporters.

Materials:

-

HEK-293 cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

-

[³H]dopamine or a suitable fluorescent dopamine analog.

-

[³H]norepinephrine or a suitable fluorescent norepinephrine analog.

-

Bupropion hydrochloride.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation counter or fluorescence plate reader.

-

96-well microplates.

Procedure:

-

Cell Culture: Culture hDAT- or hNET-expressing HEK-293 cells to confluency in appropriate cell culture media.

-

Assay Preparation: Harvest the cells, wash them with assay buffer, and resuspend them to a predetermined cell density.

-

Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, pre-incubate the cell suspension with varying concentrations of bupropion or a vehicle control for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled or fluorescent neurotransmitter ([³H]dopamine or [³H]norepinephrine) to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 10-15 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters using a cell harvester. This separates the cells containing the internalized neurotransmitter from the extracellular medium.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: For radiolabeled neurotransmitters, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. For fluorescent analogs, measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each bupropion concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the bupropion concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Neurotransmitter Reuptake Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. The Response of Ventral Tegmental Area Dopaminergic Neurons to Bupropion: Excitation or Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.okstate.edu [scholars.okstate.edu]

- 4. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Atypical Antidepressant: A Deep Dive into the Pharmacological Profile of Bupropion Versus Other Antidepressants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061) stands as a unique agent in the armamentarium of antidepressant medications, distinguished by a pharmacological profile that diverges significantly from conventional antidepressant classes. This technical guide provides a comprehensive analysis of the pharmacological properties of bupropion in comparison to Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). Through a detailed examination of their mechanisms of action, receptor binding affinities, and pharmacokinetic profiles, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the nuances that differentiate these critical therapeutic agents. Data is presented in structured tables for clear comparison, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper comprehension of the underlying molecular and procedural intricacies.

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric condition with a multifaceted neurobiology. The evolution of antidepressant pharmacotherapy has seen the development of several classes of drugs, each with a distinct mechanism of action. Bupropion, an aminoketone antidepressant, occupies a unique position due to its primary action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] This contrasts with the serotonergic focus of SSRIs and SNRIs, the broad receptor activity of TCAs, and the enzymatic inhibition of MAOIs. Understanding these fundamental differences is paramount for advancing novel antidepressant discovery and optimizing personalized treatment strategies.

Mechanism of Action

The therapeutic effects of antidepressants are primarily attributed to their ability to modulate the synaptic concentrations of monoamine neurotransmitters. However, the specific transporters and receptors they interact with, and their downstream signaling effects, vary considerably.

Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor

Bupropion's primary mechanism of action involves the inhibition of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[3][4] This dual inhibition leads to an increase in the synaptic availability of norepinephrine and dopamine.[4] Notably, bupropion has minimal affinity for the serotonin transporter (SERT), distinguishing it from SSRIs and SNRIs.[4] Furthermore, bupropion and its metabolites act as non-competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), a property thought to contribute to its efficacy as a smoking cessation aid.[5]

The signaling pathway for bupropion's antidepressant effect is believed to be initiated by the increased synaptic concentrations of norepinephrine and dopamine, leading to downstream effects on intracellular signaling cascades and gene expression, ultimately promoting neuronal plasticity.

References

- 1. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

An In-depth Technical Guide on the Interaction of Bupropion Hydrochloride with Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061) hydrochloride, a widely prescribed antidepressant and smoking cessation aid, exerts a multifaceted pharmacological action. Beyond its well-established role as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, bupropion is a potent non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the molecular interactions between bupropion and various nAChR subtypes. It delves into the mechanism of action, binding affinities, and functional consequences of this antagonism. Detailed experimental protocols for studying these interactions are provided, along with a quantitative summary of key binding and functional data. Furthermore, signaling pathways influenced by bupropion's activity at nAChRs are illustrated to provide a deeper understanding of its therapeutic effects.

Introduction

Bupropion's efficacy, particularly in smoking cessation, is significantly attributed to its interaction with nAChRs.[1] As a non-competitive antagonist, bupropion does not compete with the endogenous ligand, acetylcholine, for the binding site. Instead, it is thought to bind within the ion channel pore of the receptor, thereby blocking ion flow and inhibiting receptor function.[2][3] This action attenuates the reinforcing effects of nicotine (B1678760) and alleviates withdrawal symptoms. This guide will explore the nuances of this interaction across different nAChR subtypes, which are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[3][4]

Mechanism of Action: Non-Competitive Antagonism

Bupropion's antagonism of nAChRs is characterized by its non-competitive nature, meaning it inhibits receptor function in a way that cannot be overcome by increasing the concentration of the agonist (e.g., acetylcholine or nicotine).[3][5] This is a key distinction from competitive antagonists.

The proposed mechanism involves bupropion binding to a site within the transmembrane domain of the nAChR, likely within the ion channel pore.[2][6] Evidence suggests that bupropion interacts with a binding domain located between the serine (position 6') and valine (position 13') rings of the M2 transmembrane segment.[2] This binding physically obstructs the passage of ions, primarily Na+ and Ca2+, through the channel, thus preventing depolarization of the neuron.[7]

Furthermore, bupropion's inhibitory action is state-dependent, meaning its affinity for the receptor varies depending on whether the receptor is in a resting, open, or desensitized state.[6][8] Studies on muscle-type nAChRs have shown that bupropion binds with higher affinity to the desensitized and resting states of the receptor compared to the open state.[6][8] This suggests a multi-faceted inhibitory mechanism:

-

Binding to the resting state: This decreases the probability of the ion channel opening upon agonist binding.[2]

-

Accelerating desensitization: For the fraction of channels that do open, bupropion promotes a transition to a desensitized (non-conducting) state.[2]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The affinity of bupropion for different nAChR subtypes has been quantified using various experimental techniques, primarily radioligand binding assays and functional assays measuring the inhibition of agonist-induced responses. The following tables summarize the key quantitative data.

| nAChR Subtype | Ligand | Assay Type | Parameter | Value (µM) | Reference(s) |

| Neuronal | |||||

| α3β2 | Acetylcholine | Electrophysiology (Xenopus oocytes) | IC50 | 1.3 | [9] |

| α4β2 | Acetylcholine | Electrophysiology (Xenopus oocytes) | IC50 | 8 | [9] |

| α4β2 | Nicotine | Radioligand Binding ([3H]nicotine) | - | No displacement at high concentrations | [3][5] |

| α7 | Choline | Electrophysiology (hippocampal neurons) | IC50 | 54 | [10][11] |

| α7 | - | Radioligand Binding ([3H]imipramine) | Ki | 63 | [10][11] |

| Muscle-Type | |||||

| α1β1γδ (embryonic) | Epibatidine | Ca2+ Influx | IC50 | 20.5 ± 3.9 | [6] |

| α1β1γδ (embryonic) | Epibatidine (co-injection) | Ca2+ Influx | IC50 | 10.5 ± 2.1 | [6] |

| α1β1εδ (adult) | Acetylcholine | Patch-Clamp (resting state) | IC50 | 0.40 ± 0.04 | [6] |

| Torpedo | Acetylcholine | Electrophysiology (Xenopus oocytes) | IC50 | 0.3 | [8] |

| Torpedo (desensitized) | [125I]-SADU-3-72 | Radioligand Binding | IC50 | 1.2 ± 0.34 | [8] |

| Torpedo (resting) | [125I]-SADU-3-72 | Radioligand Binding | IC50 | 3.6 ± 0.46 | [8] |

IC50: The concentration of bupropion that inhibits 50% of the maximal response. Ki: The inhibition constant, representing the affinity of bupropion for the receptor.

Experimental Protocols

The characterization of bupropion's interaction with nAChRs relies on several key experimental techniques. Detailed methodologies for these are outlined below.

Radioligand Binding Assay (Competition Assay)

This technique is used to determine the binding affinity of an unlabeled compound (bupropion) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of bupropion for a specific nAChR subtype.

Materials:

-

Membrane preparation from cells or tissues expressing the nAChR subtype of interest.[12]

-

Radiolabeled ligand (e.g., [3H]epibatidine, [3H]cytisine, or [3H]methyllycaconitine).[12][13]

-

Unlabeled bupropion hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

-

Wash buffer (ice-cold).[12]

-

Glass fiber filters (pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding).[12]

-

Scintillation cocktail and counter.[12]

-

96-well plates and a vacuum filtration manifold.[12]

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a membrane fraction through differential centrifugation.[5]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[12]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[12]

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the bupropion concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[14]

Whole-Cell Voltage Clamp Electrophysiology

This technique measures the ion flow across the cell membrane in response to agonist application, allowing for the functional characterization of bupropion's inhibitory effects.

Objective: To determine the IC50 of bupropion for inhibiting nAChR-mediated currents.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).[9]

-

Patch-clamp amplifier and data acquisition system.[15]

-

Micromanipulator.[15]

-

Glass micropipettes (electrodes).[15]

-

Intracellular (pipette) solution and extracellular (bath) solution.[15]

-

Agonist (e.g., acetylcholine).

-

This compound.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with intracellular solution.[15]

-